4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZINE
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Overview
Description
4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZINE is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with substituents at the 4 and 2 positions
Preparation Methods
The synthesis of 4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZINE typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .
Chemical Reactions Analysis
4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZINE can be compared with other pyrazolo[1,5-a]pyrazine derivatives. Similar compounds include:
- 4-(3-BROMOPHENYL)-2-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRAZINE
- 4-(3-CHLOROPHENYL)-2-(4-BROMOPHENYL)PYRAZOLO[1,5-A]PYRAZINE These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities .
Properties
IUPAC Name |
4-[(3-bromophenyl)methylsulfanyl]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrClN3S/c20-15-3-1-2-13(10-15)12-25-19-18-11-17(23-24(18)9-8-22-19)14-4-6-16(21)7-5-14/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHGWGJLUWWCKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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